4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone
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Overview
Description
4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone is an organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a chlorinated benzaldehyde moiety and a thiazole ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted benzaldehyde derivatives from substitution reactions.
Scientific Research Applications
4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the thiazole ring.
4-Chlorobenzylidene malononitrile: Another derivative of 4-chlorobenzaldehyde with different functional groups.
Thiosemicarbazones: Compounds with similar hydrazone functionality but different substituents.
Uniqueness
4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone is unique due to its combined structural features of a chlorinated benzaldehyde and a thiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C17H13Cl2N3S |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13Cl2N3S/c1-11-16(13-4-8-15(19)9-5-13)21-17(23-11)22-20-10-12-2-6-14(18)7-3-12/h2-10H,1H3,(H,21,22)/b20-10+ |
InChI Key |
ZNZHVDWAKCQMOW-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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